molecular formula C12H12N2O B3294247 2-(2-Methoxyphenyl)pyridin-3-amine CAS No. 886508-09-4

2-(2-Methoxyphenyl)pyridin-3-amine

Cat. No. B3294247
CAS RN: 886508-09-4
M. Wt: 200.24 g/mol
InChI Key: PFVFWXHAXBAYGY-UHFFFAOYSA-N
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Description

“2-(2-Methoxyphenyl)pyridin-3-amine” is a chemical compound with the molecular weight of 200.24 . It is also known by its IUPAC name, 2-(2-methoxyphenyl)-3-pyridinamine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring via an amine group . The phenyl ring has a methoxy group attached to it .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties such as density, boiling point, and others are not available in the literature I found .

Scientific Research Applications

Organometallic Complex Formation

2-(2-Methoxyphenyl)pyridin-3-amine is utilized in the synthesis of organometallic complexes. Fischer et al. (1971) demonstrated its reaction with (Methoxyphenylcarbene)pentacarbonylchromium(0) to form aminophenylcarbene complexes, which are significant in the study of organometallic chemistry (Fischer, Heckl, & Werner, 1971).

Synthesis of Pyridine Derivatives

The compound plays a crucial role in the synthesis of various pyridine derivatives. Rebstock et al. (2003) explored its use in the synthesis of 2-(pyridyl)anilines and 2-(pyridyl)phenols, highlighting its versatility in organic synthesis (Rebstock, Mongin, Trécourt, & Quéguiner, 2003).

Fluorescence Studies in Antitumor Research

In antitumor research, this compound derivatives have been studied for their fluorescence properties. Castanheira (2015) synthesized fluorescent derivatives and investigated their potential as antitumor agents, encapsulating them in nanoliposomes for targeted delivery (Castanheira, 2015).

Magnetic Studies in Coordination Chemistry

Its derivatives have been used to synthesize manganese(II) complexes, as studied by Wu et al. (2004). These studies contribute to our understanding of coordination chemistry and magnetism (Wu, Bouwman, Mills, Spek, & Reedijk, 2004).

Corrosion Inhibition Studies

Ansari et al. (2015) explored the use of pyridine derivatives in corrosion inhibition, highlighting the compound's potential in protecting materials against corrosion (Ansari, Quraishi, & Singh, 2015).

Quantum Chemical Studies

Lee et al. (2013) conducted 3D-quantitative structure-activity relationship (QSAR) studies on pyridine-2-amines, demonstrating the compound's relevance in computational chemistry and drug design (Lee, Lee, Kim, & Chae, 2013).

Safety and Hazards

The safety information for “2-(2-Methoxyphenyl)pyridin-3-amine” indicates that it is a combustible liquid and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

While specific future directions for “2-(2-Methoxyphenyl)pyridin-3-amine” are not mentioned in the literature I found, similar compounds are often subjects of ongoing research in medicinal chemistry, with potential applications in the development of new therapies .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can interact with enzymes such as cyclooxygenase (COX), which plays a role in converting arachidonic acid to inflammatory mediators

Cellular Effects

Similar compounds have been shown to inhibit COX-2, an enzyme involved in inflammation, pain, and fever . This suggests that 2-(2-Methoxyphenyl)pyridin-3-amine may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been shown to inhibit COX-2 by binding to its active site . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

properties

IUPAC Name

2-(2-methoxyphenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVFWXHAXBAYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297033
Record name 2-(2-Methoxyphenyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886508-09-4
Record name 2-(2-Methoxyphenyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886508-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-(2-methoxyphenyl)-3-nitropyridine (34.3 mg, 0.15 mmol) in EtOAc (5.0 mL) was added tin(II) chloride dihydrate (0.17 g, 0.76 mmol) in portions. Upon complete addition of the reducing agent, the mixture was carefully heated to 65° C. After 19 h, the reaction was cooled to rt and diluted with EtOAc, then washed with 1M NaOH (10 mL), water (10 mL), and brine (10 mL). After drying over anhydrous sodium sulfate and filtration, the organic solvent was removed under reduced pressure. The residue was identified as mostly 2-(2-Methoxyphenyl)-3-pyridinamine. Mass Spectrum (pos.) m/e: 201.1 (M+1).
Quantity
34.3 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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